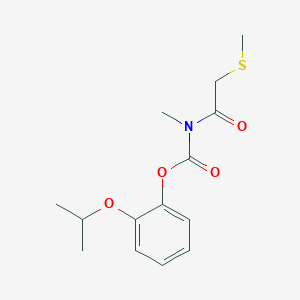

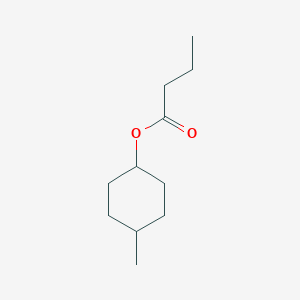

![molecular formula C9H9NO3S B100248 3-乙氧基苯并[d]异噻唑 1,1-二氧化物 CAS No. 18712-15-7](/img/structure/B100248.png)

3-乙氧基苯并[d]异噻唑 1,1-二氧化物

描述

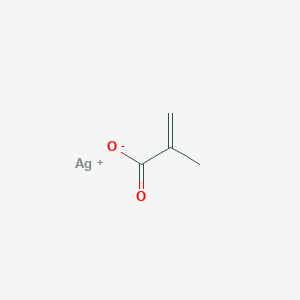

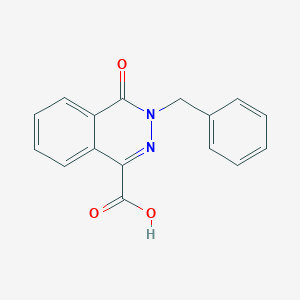

The compound 3-Ethoxybenzo[d]isothiazole 1,1-dioxide is a derivative of the benzisothiazole family, which is characterized by a sulfur and nitrogen-containing heterocycle attached to a benzene ring. The ethoxy group at the 3-position indicates an ether functional group linked to the ring, providing unique chemical properties to the molecule. Benzisothiazoles and their derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of isothiazole derivatives often involves the reaction of nitrile oxides and munchnones with various substrates. For instance, 3-Diethylamino-4-(4-methoxyphenyl)-5-vinyl-isothiazole 1,1-dioxide, a related compound, was synthesized through cycloaddition reactions with nitrile oxides and munchnones, yielding cycloadducts in good yields . The reaction targeted the vinyl group exclusively, demonstrating the specificity of the reaction site in these molecules. Additionally, oxidation reactions have been employed to prepare isothiazole oxides and dioxides, as seen in the preparation of 4-isothiazolin-3-one I-oxides and I, I-dioxides using oxidizing agents like m-chloroperbenzoic acid .

Molecular Structure Analysis

The molecular structure of benzisothiazole derivatives is often characterized by the presence of hydrogen-bond donor and acceptor systems. For example, 2,3-Dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides exhibit self-complementary hydrogen-bonding capabilities, leading to the formation of novel hydrogen-bonded dimers with 12/14-membered bicyclic bridges . These structural features are crucial for the molecular association and can significantly influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Benzisothiazole derivatives undergo various chemical reactions, including cycloaddition and pyrolytic transformation. The cycloadducts formed from reactions with nitrile oxides and munchnones can undergo pyrolytic transformation into α,β-unsaturated nitriles through intermediate isoxazole- or pyrrole-isothiazoline 1,1-dioxide structures . These transformations highlight the reactivity of the vinyl group and the potential for generating diverse chemical structures from isothiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisothiazole derivatives are influenced by their molecular structure and substituents. The intermolecular associations through hydrogen bonding, as observed in 2,3-Dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides, can affect solubility and stability . Furthermore, the presence of functional groups such as the ethoxy group in 3-Ethoxybenzo[d]isothiazole 1,1-dioxide can modify the compound's hydrophobicity and reactivity. The anti-bacterial activities of these compounds, as seen in the synthesized 2-hydroxyethylbenzo[d]isothiazol-3(2H)-one aliphatic acid esters, also indicate their potential as bioactive molecules, particularly against Gram-positive bacteria .

科学研究应用

苯并磺酰胺的生成

本研究讨论了一种通过多组分反应创建多种 3-磺化-2,3-二氢苯并[d]异噻唑 1,1-二氧化物的有效途径。该过程在磺化苯并磺酰胺的合成中具有重要意义,后者在化学中具有多种应用 (周,夏,吴,2017).

环状磺酰胺的合成

另一项研究描述了新型环状磺酰胺的合成,这对于新药的开发非常重要。这涉及三烯衍生物的热狄尔斯-阿尔德反应,从而产生化合物,如 2-(4-氯苄基)-5-(1H-咪唑-4-基)-2,3,3a,4,5,7a-六氢苯并[d]异噻唑 1,1-二氧化物,一种组胺 H3 受体拮抗剂 (格雷格,托泽,赖特,2001).

异噻唑衍生物合成

研究间氯过苯甲酸与 4-异噻唑啉-3-酮的反应,制备了代表性的 4-异噻唑啉-3-酮 I-氧化物和 I, I-二氧化物。这些发现扩展了对异噻唑化合物及其衍生物的化学理解 (刘易斯,米勒,豪斯曼,桑博尔斯基,1971).

未来方向

属性

IUPAC Name |

3-ethoxy-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-2-13-9-7-5-3-4-6-8(7)14(11,12)10-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDNTGGXSZLIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355531 | |

| Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxybenzo[d]isothiazole 1,1-dioxide | |

CAS RN |

18712-15-7 | |

| Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

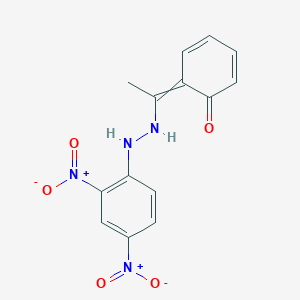

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)